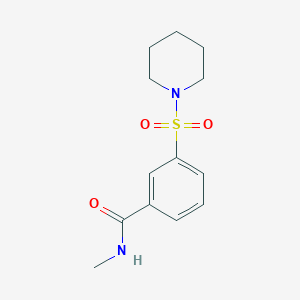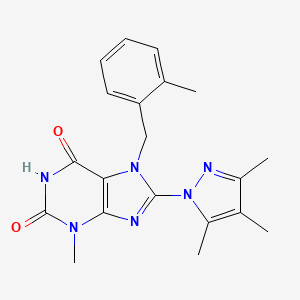
N-methyl-3-(1-piperidinylsulfonyl)benzamide
Übersicht
Beschreibung
Synthesis Analysis The synthesis of N-methyl-3-(1-piperidinylsulfonyl)benzamide and its derivatives involves various methods, including the reaction of substituted benzoic acids with piperidine to produce benzamide derivatives. These derivatives exhibit a wide range of biological activities, such as anti-acetylcholinesterase activity, indicating their potential for therapeutic applications. For instance, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, demonstrating significant potency and selectivity in inhibiting this enzyme (Sugimoto et al., 1990).
Molecular Structure Analysis The molecular structure of N-methyl-3-(1-piperidinylsulfonyl)benzamide derivatives is crucial for their biological activity. Conformational analyses and molecular interaction studies have been conducted to understand the binding mechanisms to target receptors. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) has been analyzed for its conformational stability and interaction with the CB1 cannabinoid receptor, revealing insights into its antagonist activity (Shim et al., 2002).
Chemical Reactions and Properties N-methyl-3-(1-piperidinylsulfonyl)benzamide and related compounds undergo various chemical reactions that influence their pharmacological properties. For example, cyclization of acetylenic sulfones with beta and gamma-chloroamines leads to the formation of piperidines and other cyclic structures, highlighting the synthetic versatility of these compounds (Back & Nakajima, 2000).
Physical Properties Analysis The physical properties of N-methyl-3-(1-piperidinylsulfonyl)benzamide derivatives, such as solubility, melting point, and crystal structure, are important for their formulation and therapeutic efficacy. For example, the crystal structures of benzamide derivatives have been determined, providing insights into their potential binding sites for allosteric modulators (Wu et al., 2014).
Chemical Properties Analysis The chemical properties, including reactivity and stability, of N-methyl-3-(1-piperidinylsulfonyl)benzamide derivatives are critical for their biological activity and safety profile. For instance, the synthesis and evaluation of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine have been explored, demonstrating their bioactivity against various enzymes, such as butyrylcholinesterase, highlighting their potential therapeutic benefits (Khalid et al., 2013).
Wissenschaftliche Forschungsanwendungen
Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives and evaluated them for their anti-acetylcholinesterase (anti-AChE) activity. They discovered that introducing bulky moieties in the para position of the benzamide increased activity significantly. One compound, in particular, demonstrated a marked and significant increase in acetylcholine content in the cerebral vortex and hippocampus of rats, highlighting its potential as an antidementia agent (Sugimoto et al., 1990).
Bioactivity of Benzamides and Metal Complexes
Khatiwora et al. (2013) synthesized metal complexes of new benzamides and evaluated their antibacterial activity. The copper complexes showed better activities than the free ligands and standard antibiotics against several bacteria, indicating the potential of these complexes in antibacterial applications (Khatiwora et al., 2013).
Pharmacological Characterization of Kappa-Opioid Receptors
Research by Grimwood et al. (2011) introduced a novel kappa-opioid receptor antagonist with high affinity for human, rat, and mouse receptors. This compound showed potential for the treatment of depression and addiction disorders, demonstrating the diverse pharmacological applications of piperidine derivatives (Grimwood et al., 2011).
Anti-Fatigue Effects
A study by Wu et al. (2014) focused on synthesizing benzamide derivatives and evaluating their anti-fatigue effects in mice. They found that certain derivatives significantly enhanced the forced swimming capacity of mice, suggesting potential applications in managing fatigue (Wu et al., 2014).
Antifungal and Structural Studies
Weiqun et al. (2005) synthesized N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, studying their structure and antifungal activity. The research highlighted the structure-activity relationships and the potential of these compounds in addressing fungal infections (Weiqun et al., 2005).
Eigenschaften
IUPAC Name |
N-methyl-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-14-13(16)11-6-5-7-12(10-11)19(17,18)15-8-3-2-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDZAOHQSCYLFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-piperidin-1-ylsulfonylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4626261.png)
![[(3-formyl-8-methyl-2-quinolinyl)thio]acetic acid](/img/structure/B4626269.png)
![2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4626278.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-2-(methylthio)benzamide](/img/structure/B4626286.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B4626294.png)

![3-(2-furylmethyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4626309.png)

![2-(4-propoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626319.png)


![2,5-dihydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4626338.png)

![N-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4626345.png)